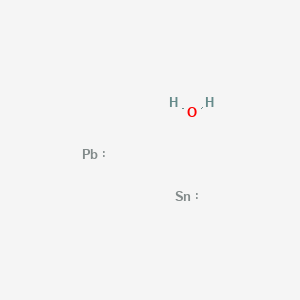
Lead tin oxide dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead tin oxide dihydrate, with the chemical formula PbSnO₃•2H₂O, is an inorganic compound that appears as a white to pale yellow powder . This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Lead tin oxide dihydrate can be synthesized through various methods. One common approach involves the reaction of lead nitrate and tin chloride in an aqueous solution, followed by precipitation and drying. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale chemical reactors. The process involves the controlled mixing of lead and tin precursors, followed by filtration, washing, and drying to obtain the desired compound. The use of advanced techniques, such as sol-gel and chemical vapor deposition, can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Lead tin oxide dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s amphoteric nature, allowing it to react with both acids and bases .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents, such as hydrogen peroxide or potassium permanganate, under acidic conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas or sodium borohydride in the presence of a catalyst.
Substitution: Substitution reactions can occur when this compound reacts with halogens or other electrophiles under controlled conditions.
Major Products: The major products formed from these reactions include lead oxide, tin oxide, and various lead-tin complexes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Lead tin oxide dihydrate has a wide range of applications in scientific research:
作用機序
The mechanism of action of lead tin oxide dihydrate involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates electron transfer processes, enhancing the rate of chemical reactions. In biological systems, it can interact with cellular components, potentially affecting cellular signaling pathways and metabolic processes .
類似化合物との比較
Tin(IV) oxide (SnO₂): Known for its use in gas sensors and as a catalyst in various chemical reactions.
Lead(II) oxide (PbO): Used in the production of lead-acid batteries and as a pigment in paints.
Lead tin yellow (Pb₂SnO₄): Historically used as a pigment in art and ceramics.
Uniqueness: Lead tin oxide dihydrate stands out due to its unique combination of lead and tin, offering distinct properties that are not observed in its individual components. Its amphoteric nature and ability to undergo various chemical reactions make it a versatile compound in scientific research and industrial applications .
特性
分子式 |
H2OPbSn |
|---|---|
分子量 |
344 g/mol |
InChI |
InChI=1S/H2O.Pb.Sn/h1H2;; |
InChIキー |
OOPACZYTUOJHSU-UHFFFAOYSA-N |
正規SMILES |
O.[Sn].[Pb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



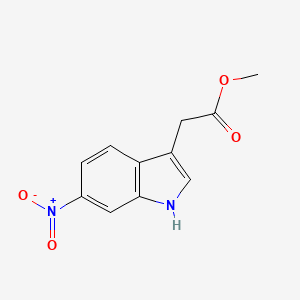
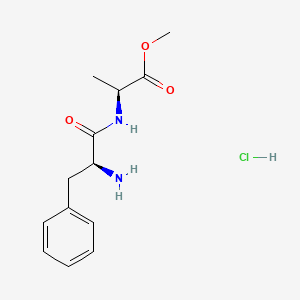

![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate](/img/structure/B12335650.png)
![Pyrazolo[3,4-d]pyrimidin-4,6-dione](/img/structure/B12335651.png)
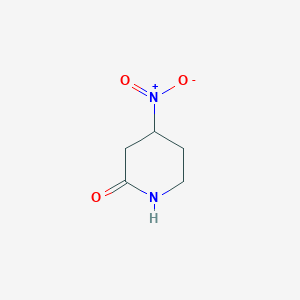
![2-(Bromomethyl)-6-phenylbenzo[d]thiazole](/img/structure/B12335661.png)
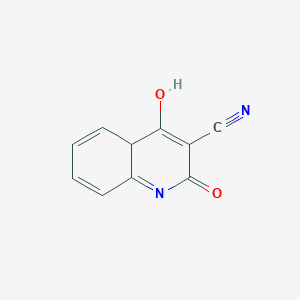
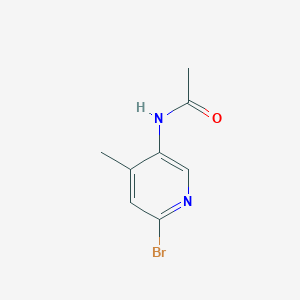
![1,3-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-5-phenyl-tetrahydro-oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B12335679.png)


![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-1-ium-1-yl]propanoic acid](/img/structure/B12335689.png)
